1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Synthetic Methodologies and Derivative Creation
- The development of one-pot synthesis methods for creating sulfonamide derivatives highlights the versatility and efficiency in synthesizing these compounds. For example, one study detailed a one-pot, two-step synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, showcasing the potential for efficient and versatile chemical synthesis processes (Rozentsveig et al., 2013).
Antimicrobial Applications
- Sulfonamide derivatives have been investigated for their antimicrobial properties. A study synthesized phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of sulfonamide derivatives in combating microbial infections (Yıldırır et al., 2009).
Biological Activity and Drug Development
- The incorporation of sulfonamide groups into heterocyclic compounds has been explored to enhance biological activity. One study focused on the synthesis of sulfonamido moieties within new heterocyclic compounds aiming to utilize them as antibacterial agents (Azab et al., 2013). Another research effort generated antibodies for sulfonamide antibiotics, developing an ELISA for milk sample analysis, indicating applications in food safety and regulatory compliance (Adrián et al., 2009).
Environmental and Analytical Chemistry
- Investigations into the oxidative cleavage of sulfonamides by ferrate(VI) under acidic conditions provide insights into environmental applications, such as the degradation of antibiotic residues in water sources (Kim et al., 2015).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, but the specific target would depend on the other functional groups present in the molecule.
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Piperidine derivatives are involved in a wide range of biological processes .
properties
IUPAC Name |
1-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-18-10-14(16-11-18)23(21,22)17-12-5-4-6-13(9-12)19-8-3-2-7-15(19)20/h4-6,9-11,17H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERDSGVAOCTHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.